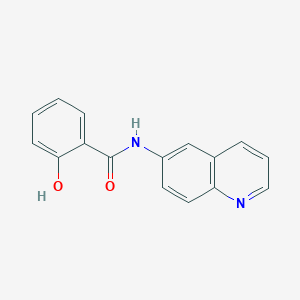

![molecular formula C14H18N2O4 B7574960 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid, also known as BAPTA, is a synthetic compound that has been widely used in scientific research as a calcium chelator. It was first synthesized in the early 1980s by Roger Tsien and colleagues, who discovered its potential as a tool for studying calcium signaling in cells. Since then, BAPTA has been extensively used in various fields of biology, including neuroscience, physiology, and pharmacology.

Mechanism of Action

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid acts as a calcium chelator by binding to calcium ions with high affinity. The binding of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid to calcium ions results in the formation of a stable complex that prevents calcium from interacting with its target proteins. The binding of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid to calcium ions is reversible, and the dissociation constant (Kd) of the 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid-calcium complex is in the nanomolar range.

Biochemical and Physiological Effects

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can block calcium-dependent processes such as synaptic transmission and plasticity. In muscle cells, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can inhibit calcium-dependent contraction. In pancreatic beta cells, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can prevent insulin secretion. In addition, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid in lab experiments has several advantages. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid is a highly specific calcium chelator that can selectively bind to calcium ions and prevent them from interacting with their target proteins. This allows researchers to study the role of calcium in various cellular processes. In addition, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid is membrane-permeable and can be loaded into cells using various techniques, including microinjection, electroporation, and transfection.

However, the use of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid in lab experiments also has some limitations. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can affect other metal ions, such as magnesium and zinc, which can interfere with the interpretation of experimental results. In addition, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can have off-target effects, such as binding to other proteins or altering the pH of the cytosol.

Future Directions

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been extensively used in scientific research for over three decades. However, there are still many areas where 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can be further applied. Some possible future directions include:

1. Development of new calcium chelators with improved selectivity and specificity.

2. Investigation of the role of calcium in various diseases, including cancer, diabetes, and neurodegenerative disorders.

3. Development of new techniques for loading 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid into cells, such as nanoparticles and liposomes.

4. Investigation of the off-target effects of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid and the development of new tools for minimizing these effects.

5. Investigation of the role of calcium in stem cell differentiation and development.

Conclusion

In conclusion, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid, or 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid, is a synthetic compound that has been widely used in scientific research as a calcium chelator. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can selectively bind to calcium ions and prevent them from interacting with their target proteins, thereby allowing researchers to study the role of calcium in various cellular processes. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has various biochemical and physiological effects and can be loaded into cells using various techniques. However, the use of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid in lab experiments also has some limitations, and there is still much to be discovered about the role of calcium in various biological processes.

Synthesis Methods

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can be synthesized by the reaction of 2-aminoethanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione, followed by the reaction with benzoyl chloride and acetic anhydride. The resulting compound is then treated with isopropylamine to obtain 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid. The synthesis of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid is a multi-step process that requires specialized equipment and expertise. However, it can be obtained commercially from various chemical suppliers.

Scientific Research Applications

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been extensively used in scientific research as a calcium chelator. Calcium is a ubiquitous intracellular messenger that plays a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can selectively bind to calcium ions and prevent them from interacting with their target proteins, thereby allowing researchers to study the role of calcium in various cellular processes.

properties

IUPAC Name |

2-[(2-benzamidoacetyl)-propan-2-ylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(2)16(9-13(18)19)12(17)8-15-14(20)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSARYVTOMBOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)CNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)

![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)

![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)

![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)

![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)

![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)

![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)

![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)

![2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid](/img/structure/B7574973.png)